molecular formula C14H12O B14142370 (Z)-1,2-diphenylethenol CAS No. 30498-85-2

(Z)-1,2-diphenylethenol

Cat. No.: B14142370
CAS No.: 30498-85-2
M. Wt: 196.24 g/mol
InChI Key: BTYKKTHKEGJHPO-KAMYIIQDSA-N
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Description

It is characterized by the presence of two phenyl groups attached to an ethene backbone with a hydroxyl group at the first carbon

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylethen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and ketones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1,2-Diphenylethen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diphenylethen-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes cleavage of C-C bonds facilitated by copper-catalyzed aerobic conditions . The hydroxyl group plays a crucial role in its reactivity, enabling the formation of intermediates that lead to the final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenylethen-1-ol is unique due to its ethene backbone and hydroxyl group, which confer distinct reactivity patterns and potential applications compared to its analogs. Its ability to undergo various oxidation and substitution reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

30498-85-2

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

(Z)-1,2-diphenylethenol

InChI

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11,15H/b14-11-

InChI Key

BTYKKTHKEGJHPO-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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